

# The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide

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## Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

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## Introduction

**Colistin**, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, the increasing use of **colistin** has inevitably led to the emergence and spread of resistance, posing a significant threat to global health. This technical guide provides an in-depth overview of the molecular mechanisms underpinning **colistin** resistance in clinical isolates, detailed experimental protocols for its detection and characterization, and a summary of quantitative data to inform research and drug development efforts.

The primary mechanism of action of **colistin** involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death. Resistance to **colistin** predominantly arises from modifications of the bacterial outer membrane that reduce this electrostatic interaction.

## Molecular Mechanisms of Colistin Resistance

**Colistin** resistance in clinical isolates evolves through two primary avenues: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

## Chromosomal Mutations Leading to Lipid A Modification

The most common form of chromosomally mediated **colistin** resistance involves the modification of the lipid A moiety of LPS. This is primarily achieved through the addition of positively charged molecules, namely phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A. This modification reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic **colistin**. This process is tightly regulated by several two-component systems (TCS).

### a) The PmrA/PmrB and PhoP/PhoQ Two-Component Systems:

The PmrA/PmrB and PhoP/PhoQ TCS are central to regulating the expression of genes involved in lipid A modification.

- **PmrA/PmrB System:** In many Gram-negative bacteria, including *Acinetobacter baumannii* and *Pseudomonas aeruginosa*, mutations in the *pmrA* and *pmrB* genes are a major cause of **colistin** resistance. *PmrB* is a sensor kinase that, upon sensing environmental signals such as low pH or high iron concentrations, autophosphorylates and subsequently transfers the phosphate group to the response regulator *PmrA*. Phosphorylated *PmrA* then upregulates the expression of the *pmrCAB* operon (in some species, the *eptA* gene) and the *arnBCADTEF* (or *pmrHFIJKLM*) operon. The *pmrC* (or *eptA*) gene encodes a phosphoethanolamine transferase that adds PEtN to lipid A, while the *arn* operon is responsible for the synthesis and transfer of L-Ara4N to lipid A. Mutations in *pmrA* or *pmrB* can lead to constitutive activation of this pathway, resulting in permanent modification of lipid A and a **colistin**-resistant phenotype.
- **PhoP/PhoQ System:** This system is particularly important in Enterobacteriaceae like *Klebsiella pneumoniae* and *Escherichia coli*. The sensor kinase *PhoQ* responds to low magnesium concentrations and antimicrobial peptides. Upon activation, *PhoQ* phosphorylates the response regulator *PhoP*, which in turn can activate the *pmrD* gene. *PmrD* then post-translationally activates the PmrA/PmrB system. *PhoP* can also directly activate the *arn* operon.
- **MgrB, a Negative Regulator of PhoP/PhoQ:** In *K. pneumoniae*, the small transmembrane protein *MgrB* acts as a negative regulator of the *PhoP/PhoQ* system. Inactivation of the *mgrB* gene through mutations, insertions, or deletions leads to the constitutive activation of

PhoP/PhoQ, resulting in the upregulation of lipid A modification genes and subsequent **colistin** resistance.

b) Mutations in Lipid A Biosynthesis Genes:

A less common but significant mechanism of **colistin** resistance is the complete loss of LPS from the outer membrane. This can occur due to mutations in the genes essential for lipid A biosynthesis, such as *lpxA*, *lpxC*, and *lpxD*. While this confers high-level **colistin** resistance, it often comes at a significant fitness cost to the bacterium.

## Plasmid-Mediated Colistin Resistance: The *mcr* Genes

The discovery of the first plasmid-mediated **colistin** resistance gene, *mcr-1*, in 2015 marked a turning point in the evolution of **colistin** resistance, as it allowed for the horizontal transfer of resistance between different bacterial species and strains. Since then, several variants of *mcr* genes (from *mcr-1* to *mcr-10*) have been identified worldwide.

These *mcr* genes encode phosphoethanolamine transferases that, similar to their chromosomally encoded counterparts, catalyze the addition of PEtN to lipid A, reducing the binding of **colistin**. The *mcr* genes are often located on mobile genetic elements such as plasmids, facilitating their rapid dissemination.

## Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to the prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) of **colistin**.

Table 1: **Colistin** MIC Values Associated with Specific Resistance Mechanisms

Bacterial Species	Resistance Mechanism	Gene(s) Involved	Mutation/Variant	Colistin MIC (µg/mL)	Reference(s)
Klebsiella pneumoniae	Chromosomal Mutation	mgrB	Gene inactivation (insertion/deletion)	32	
Klebsiella pneumoniae	Chromosomal Mutation	pmrB	Amino acid substitutions	>64	
Acinetobacter baumannii	Chromosomal Mutation	pmrA	I13M, P102R	16-32	
Acinetobacter baumannii	Chromosomal Mutation	pmrC	N300D, A370S, V486I	≥128	
Escherichia coli	Plasmid-Mediated	mcr-1	-	2-16	
Escherichia coli	Plasmid-Mediated	mcr-1	-	4-8	
Salmonella enterica	Plasmid-Mediated	mcr-5	-	4-8	

Table 2: Global Prevalence of mcr Genes in E. coli from Clinical and Non-Clinical Isolates

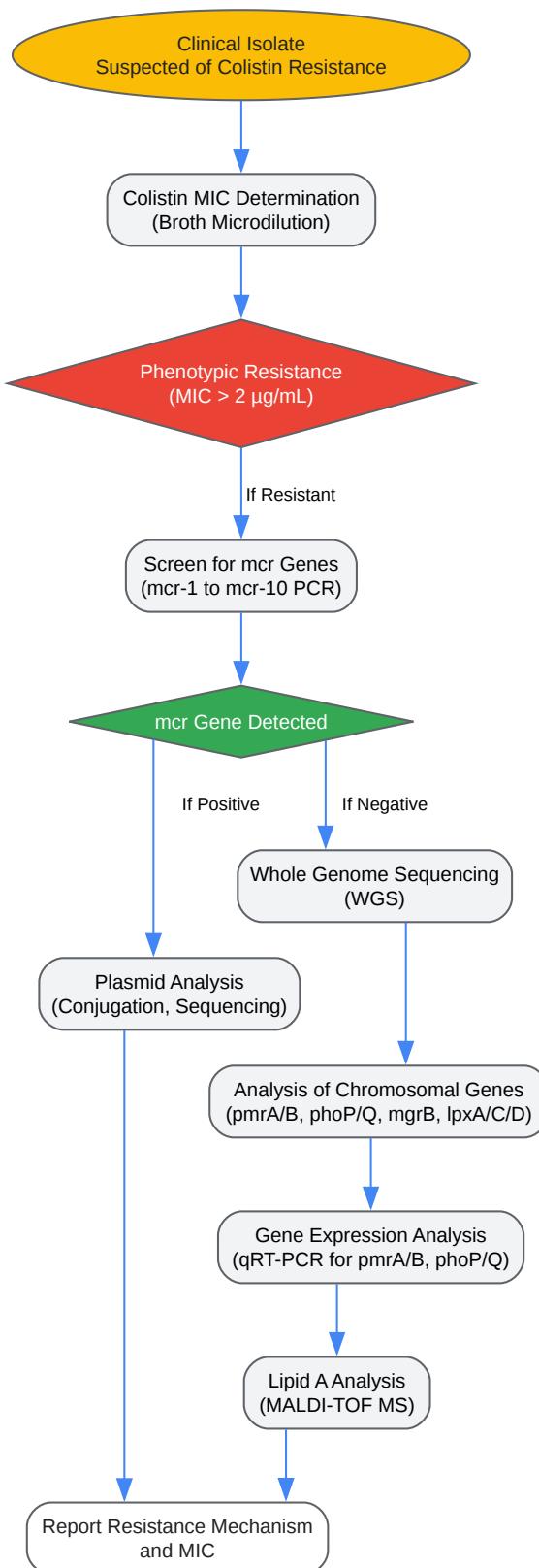
Region	Prevalence in Clinical Isolates	Prevalence in Non-Clinical Isolates (Healthy Humans, Livestock)	mcr Variants Reported	Reference(s)
Global (Overall)	1.76%	8.71%	mcr-1 to mcr-9	
Africa	Not specified separately	10.1%	mcr-1, mcr-5, mcr-8	
Asia	Not specified separately	9.24%	mcr-1 to mcr-9	
Americas	Not specified separately	7.65%	mcr-1, mcr-3	
Europe	Not specified separately	3.03%	mcr-1 to mcr-5	

## Signaling Pathways and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in **colistin** resistance and the overarching workflow for investigating resistance in a clinical setting.

### Signaling Pathways



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- To cite this document: BenchChem. [The Evolution of Colistin Resistance in Clinical Isolates: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560248#evolution-of-colistin-resistance-in-clinical-isolates\]](https://www.benchchem.com/product/b15560248#evolution-of-colistin-resistance-in-clinical-isolates)

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